
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This reaction yields 2-(pyrrolidin-1-yl)pyrimidines, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学的研究の応用
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine involves its interaction with specific molecular targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . These interactions can inhibit a wide range of enzymes and affect various cellular pathways, leading to its pharmacological effects.
類似化合物との比較
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine structure but lacks the trimethylpentan-2-amine moiety.
2,4,6-Trimethyl-N-(4-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)phenylsulfonamido)acetic acid: Contains a similar pyrimidine ring but with different substituents.
Uniqueness
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in scientific research.
特性
分子式 |
C17H30N4 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
2,4,4-trimethyl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]pentan-2-amine |
InChI |
InChI=1S/C17H30N4/c1-16(2,3)13-17(4,5)20-12-14-10-18-15(19-11-14)21-8-6-7-9-21/h10-11,20H,6-9,12-13H2,1-5H3 |
InChIキー |
WIBXGTMEZANHBH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)NCC1=CN=C(N=C1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



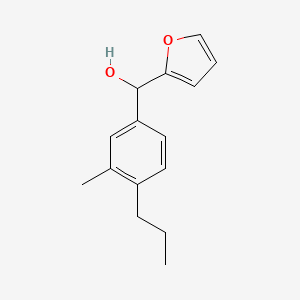

![1-(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B11809527.png)
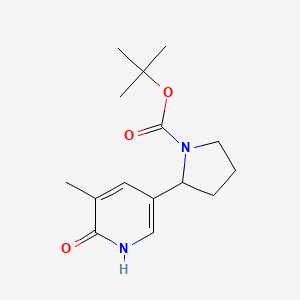

![1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11809557.png)
![4,6-Dimethylbenzo[d]isoxazol-3-ol](/img/structure/B11809559.png)

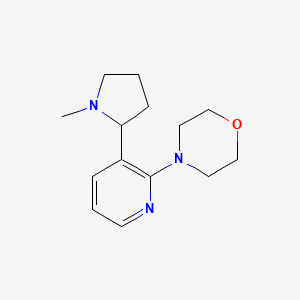
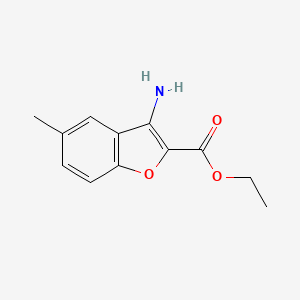
![3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B11809594.png)
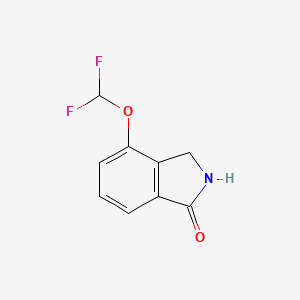
![3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809604.png)
